![molecular formula C20H15N3O2 B2705091 (E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide CAS No. 1799264-85-9](/img/structure/B2705091.png)
(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide
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Overview
Description
Synthesis Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs . The synthesis of imidazole derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide” includes a furan ring, an imidazo[1,2-a]pyridine ring, and a phenyl ring. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, a key component of this compound, can be achieved through various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide” are not provided in the available literature.Scientific Research Applications
Anticancer Agents
The compound has been identified as a potential covalent anticancer agent . It has been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . The success of these inhibitors has spurred the search for novel scaffolds to install covalent warheads .
Scaffold for Drug Development
Imidazo[1,2-a]pyridine, a core component of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the synthesis of various chemical compounds .
Material Science Applications
The compound is also useful in material science because of its structural character . It can be synthesized from easily available chemicals, making it desirable for various branches of chemistry .
Development of Covalent Inhibitors
The compound has been utilized in the development of covalent inhibitors . This has been facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .
Optoelectronic Devices
The compound has shown potential in the field of optoelectronics . It has been reported in different technological applications, such as optoelectronic devices .
Sensors
The compound has been used in the development of sensors . Its unique properties make it suitable for use in various sensing technologies .
Emitters for Confocal Microscopy and Imaging
The compound has been used as emitters for confocal microscopy and imaging . This application has seen many promising innovations in recent years .
Versatile Scaffold in Organic Synthesis
Imidazo[1,2-a]pyrazine, a component of the compound, acts as a versatile scaffold in organic synthesis . It has been used in the development of various synthetic methods and illustrates its reactivity and multifarious biological activity .
Future Directions
The imidazole core and its derivatives, including “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . As such, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .
Mechanism of Action
Target of action
The compound “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide” belongs to the class of imidazo[1,2-a]pyridines . These are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Mode of action
The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific functional groups present in the molecule. Some imidazo[1,2-a]pyridines have been found to act through radical reactions, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their wide range of applications in medicinal chemistry .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(11-10-15-6-5-13-25-15)22-17-8-2-1-7-16(17)18-14-23-12-4-3-9-19(23)21-18/h1-14H,(H,22,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIMWGOGEKJRBM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide |
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